molecular formula C₅₆H₉₁Na₇O₅₆S₇ B1140863 Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt CAS No. 201346-23-8

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt

Cat. No. B1140863
M. Wt: 2045.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is a chemically modified cyclodextrin with high relevance in analytical chemistry, particularly for its use in separating enantiomers in various compounds through capillary electrophoresis. This compound is a single-isomer sulfated beta-cyclodextrin that is adequately soluble in a number of solvents, demonstrating its versatility in non-aqueous environments.

Synthesis Analysis

The synthesis of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt involves several key steps to introduce sulfopropyl functional groups, achieving a highly anionic product. This process typically involves the reaction of heptakis(2,3-di-O-methyl)-beta-cyclodextrin with suitable sulfating agents to ensure selective modification at the desired positions on the cyclodextrin molecule. The synthesis aims to attain a compound with specific properties, such as enhanced solubility in organic solvents and improved ability to form complexes with various analytes for enantiomeric separation.

Molecular Structure Analysis

The molecular structure of this compound features methyl groups on the secondary sites and sulfopropyl groups at the primary ones, creating a multifunctional cyclodextrin with unique physicochemical properties. This structural arrangement facilitates its interaction with a broad spectrum of substrates, enhancing its utility in NMR enantiodiscrimination and capillary electrophoresis.

Chemical Reactions and Properties

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt exhibits a range of chemical reactions attributable to its modified cyclodextrin structure. Its anionic nature allows it to interact with various cationic analytes, enabling effective separation of enantiomers. The compound's unique chemical properties, such as high solubility in organic solvents, make it an ideal chiral resolving agent in non-aqueous capillary electrophoretic separations.

Physical Properties Analysis

This compound's physical properties, including solubility and phase-transfer catalytic activity, are significantly influenced by its highly anionic and solubilized state. The presence of sulfopropyl ether groups enhances its surface activity, crucial for its efficiency in aqueous organometallic catalysis and other reactions requiring high solubility and stability in organic solvents.

Chemical Properties Analysis

The chemical properties of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, such as its strong complexation abilities with analytes and high selectivity for enantiomer separation, are key to its application in analytical chemistry. Its capability to form inclusion complexes with a wide range of substrates allows for the enantiodiscrimination of polar and apolar compounds, demonstrating its versatility as a chiral selective agent.

For further details and in-depth research on this compound, refer to the following sources:

Scientific Research Applications

Enantioseparation and Drug Analysis

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, as part of the cyclodextrin family, has shown remarkable utility in the enantioseparation of drug molecules. Research highlights its application in capillary electrophoresis, where it serves as a chiral solvating agent, facilitating the separation of drug enantiomers. This capability is especially valuable in the pharmaceutical industry for the development and quality control of chiral drugs, underscoring the importance of cyclodextrins in analytical chemistry (Koppenhoefer et al., 2000).

Fluorescence Enhancement for Mycotoxin Detection

Cyclodextrins, including variants such as Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, have been utilized to enhance the fluorescence emission of certain mycotoxins, thus improving detection sensitivity in analytical methods. This application is particularly relevant in food safety and agricultural research, where accurate and sensitive detection of mycotoxins is critical (Maragos et al., 2008).

Molecular Modeling and Drug Delivery

The role of cyclodextrins in drug delivery systems has been extensively explored, with a focus on increasing the solubility and bioavailability of biopharmaceutical classification system class II drugs. Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, by virtue of its structure, has been identified as a promising candidate for forming stable inclusion complexes with various drugs, thereby enhancing their delivery and therapeutic efficacy. This research has broad implications for the development of more effective drug formulations (Das et al., 2019).

Environmental Applications and Wastewater Treatment

Cyclodextrins, including Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, have been applied in environmental science for the removal of pollutants from wastewater. Their ability to form inclusion complexes with various pollutants facilitates the efficient removal of these substances, offering a promising approach to wastewater treatment and environmental remediation efforts (Crini & Morcellet, 2002).

Food Industry Applications

In the food industry, cyclodextrins have been employed for their ability to form host–guest complexes with lipophilic nutrients and constituents of flavor and taste, thereby improving the quality and shelf-life of food products. This application underscores the versatility of cyclodextrins, including Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, in enhancing food safety and quality (Gonzalez Pereira et al., 2021).

properties

IUPAC Name

sodium;[(3S,4S,5S,6R)-4,5,6-trimethoxy-3-methyloxan-2-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O8S.Na/c1-6-7(5-17-19(11,12)13)18-10(16-4)9(15-3)8(6)14-2;/h6-10H,5H2,1-4H3,(H,11,12,13);/q;+1/p-1/t6-,7?,8-,9-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZSLFVBNIXFPD-VBFVCBLUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(C(C1OC)OC)OC)COS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@@H](OC1COS(=O)(=O)[O-])OC)OC)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.